hnRNPK-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

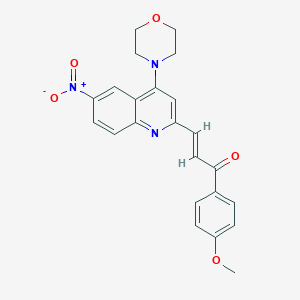

(E)-1-(4-methoxyphenyl)-3-(4-morpholin-4-yl-6-nitroquinolin-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5/c1-30-19-6-2-16(3-7-19)23(27)9-4-17-14-22(25-10-12-31-13-11-25)20-15-18(26(28)29)5-8-21(20)24-17/h2-9,14-15H,10-13H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTIJUIEMIEMQH-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C3C=C(C=CC3=N2)[N+](=O)[O-])N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Interactions of Heterogeneous Nuclear Ribonucleoprotein K (hnRNP K)

Introduction

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein involved in a multitude of cellular processes, including chromatin remodeling, transcription, RNA splicing, and translation.[1][2][3] Its function as a docking platform for nucleic acids and various proteins places it at the crossroads of numerous signaling pathways.[1][4] Consequently, hnRNP K has emerged as a significant target in drug development, particularly in the context of cancer and other diseases where its expression or localization is dysregulated.[1] This guide provides a technical overview of the binding characteristics of hnRNP K, with a focus on its interactions with nucleic acids. While information on a specific inhibitor designated "hnRNPK-IN-1" is not available in the public domain, this document serves as a comprehensive resource for researchers and drug development professionals interested in targeting hnRNP K.

Quantitative Data on hnRNP K Binding Affinity

The binding affinity of hnRNP K to its target nucleic acid sequences is a critical parameter for understanding its biological function and for the development of targeted therapies. The following table summarizes the available quantitative data on the binding affinity of hnRNP K.

| Ligand | Apparent Dissociation Constant (Kd) | Experimental Method | Reference |

| c-MYC i-motif (Py25') | ~220 nM | PAGE bandshift assay | [5] |

Note: Further specific quantitative data for a small molecule inhibitor "this compound" is not available in the provided search results.

Experimental Protocols

The determination of binding affinities and the characterization of the molecular interactions of hnRNP K rely on a variety of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

1. Polyacrylamide Gel Electrophoresis (PAGE) Bandshift Assay

This technique is utilized to qualitatively and quantitatively assess the binding of a protein to a nucleic acid molecule.

-

Objective: To determine the apparent binding affinity of hnRNP K to a specific DNA or RNA sequence.

-

Principle: The electrophoretic mobility of a nucleic acid molecule is altered upon binding to a protein. This change in mobility, or "shift," is visualized on a gel.

-

Methodology:

-

Preparation of Labeled Nucleic Acid: The DNA or RNA probe of interest (e.g., Py25' for the c-MYC i-motif) is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Binding Reaction: A fixed concentration of the labeled nucleic acid probe is incubated with varying concentrations of purified hnRNP K protein in a suitable binding buffer. The buffer conditions (pH, salt concentration) are optimized to mimic physiological conditions or to favor the interaction being studied.

-

Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel. The gel is run at a constant voltage to separate the bound complexes from the free probe.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or imaged using a fluorescence scanner. The intensity of the bands corresponding to the free and bound probe is quantified.

-

Data Analysis: The fraction of the bound probe is plotted against the protein concentration, and the apparent dissociation constant (Kd) is calculated by fitting the data to a binding isotherm.[5]

-

2. Fluorescence Anisotropy

Fluorescence anisotropy is a solution-based technique that measures the change in the rotational diffusion of a fluorescently labeled molecule upon binding to a larger partner.

-

Objective: To determine the binding affinity and stoichiometry of the interaction between hnRNP K and a fluorescently labeled nucleic acid.

-

Principle: A small, fluorescently labeled nucleic acid tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the much larger hnRNP K protein, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence anisotropy.

-

Methodology:

-

Labeling of Nucleic Acid: A specific RNA or DNA oligonucleotide is labeled with a fluorescent probe (e.g., fluorescein).

-

Titration: A fixed concentration of the fluorescently labeled nucleic acid is placed in a cuvette, and increasing concentrations of purified hnRNP K are titrated into the solution.

-

Measurement: After each addition of protein and an equilibration period, the fluorescence anisotropy is measured using a specialized fluorometer.

-

Data Analysis: The change in anisotropy is plotted against the protein concentration. The resulting binding curve is then fit to a suitable binding model to determine the dissociation constant (Kd).

-

Signaling Pathways and Experimental Workflows

hnRNP K is a central node in various signaling pathways, influencing gene expression and cellular responses. Understanding these pathways is crucial for elucidating the downstream effects of inhibiting hnRNP K.

Signaling Pathway Involving hnRNP K in Cancer

In several cancers, hnRNP K expression is upregulated and contributes to tumor progression.[1] One such pathway involves the regulation of c-myc, a potent oncogene.

Experimental Workflow for Studying hnRNP K-RNA Interactions

The following diagram outlines a typical workflow for identifying and characterizing the RNA molecules that bind to hnRNP K.

hnRNP K represents a compelling therapeutic target due to its integral role in regulating gene expression and its involvement in various disease states. While the specific inhibitor "this compound" remains to be characterized in publicly accessible literature, the methodologies and pathways described herein provide a foundational guide for researchers and drug developers. A thorough understanding of the binding affinity, the experimental protocols to measure it, and the cellular pathways modulated by hnRNP K is paramount for the successful development of novel therapeutics targeting this multifaceted protein.

References

- 1. Role and molecular mechanism of heterogeneous nuclear ribonucleoprotein K in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifunctional RNA-binding protein hnRNPK is critical for the proliferation and differentiation of myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Heterogeneous nuclear ribonucleoprotein (HnRNP) K genome-wide binding survey reveals its role in regulating 3'-end RNA processing and transcription termination at the early growth response 1 (EGR1) gene through XRN2 exonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into poly(C)-binding protein hnRNP K resolving i-motif DNA secondary structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of hnRNPK-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of hnRNPK-IN-1, a notable inhibitor of the heterogeneous nuclear ribonucleoprotein K (hnRNPK). This document details the experimental protocols for its synthesis and key biological assays, presents quantitative data in a structured format, and visualizes the intricate molecular interactions and experimental workflows.

Discovery of a Novel hnRNPK Inhibitor

This compound, with the chemical name 2-((3-amino-1H-pyrazol-4-yl)oxy)-N-(3-chloro-4-fluorophenyl)-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide, was identified as a potent ligand for hnRNPK. The discovery process likely involved high-throughput screening of a diverse chemical library to identify compounds that bind to the hnRNPK protein. Subsequent hit-to-lead optimization efforts would have focused on improving potency, selectivity, and drug-like properties, culminating in the identification of this compound.

Biological Activity and Mechanism of Action

hnRNPK is a multifaceted protein involved in numerous cellular processes, including transcription, RNA splicing, and signal transduction.[1] Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target.[2] this compound exerts its biological effects by binding to hnRNPK, thereby modulating its activity. A key function of hnRNPK is its role as a transcriptional activator for the proto-oncogene c-myc.[1] By binding to hnRNPK, this compound disrupts the interaction between hnRNPK and the c-myc promoter, leading to the downregulation of c-myc transcription.[] This inhibition of c-myc, a critical regulator of cell growth and proliferation, is a primary mechanism behind the anti-tumor activity of this compound.[][4]

The interaction between this compound and hnRNPK has been quantified, showing a dissociation constant (Kd) of 4.6 μM as measured by Surface Plasmon Resonance (SPR) and 2.6 μM by MicroScale Thermophoresis (MST).[]

Quantitative Biological Data

The following tables summarize the quantitative data reported for this compound, providing a clear comparison of its binding affinity and cellular efficacy.

Table 1: Binding Affinity of this compound to hnRNPK

| Parameter | Method | Value (μM) |

| Kd | SPR | 4.6[] |

| Kd | MST | 2.6[] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| Siha | Cervical Cancer | 1.36[] |

| A549 | Lung Cancer | 3.59[] |

| HeLa | Cervical Cancer | 1.89[] |

| U2OS | Osteosarcoma | 2.54[] |

| A375 | Melanoma | 2.11[] |

| HuH7 | Hepatocellular Carcinoma | 2.87[] |

| HEK293 | Human Embryonic Kidney | >10[] |

Table 3: In Vivo Efficacy of this compound in a HeLa Xenograft Model

| Dose (mg/kg) | Administration | Tumor Growth Inhibition |

| 6.7 - 20 | Intraperitoneal (i.p.), once a day for three weeks | Significant inhibition[] |

Synthesis of this compound

The chemical synthesis of this compound (2-((3-amino-1H-pyrazol-4-yl)oxy)-N-(3-chloro-4-fluorophenyl)-5-((tetrahydro-2H-pyran-4-yl)oxy)benzamide) is a multi-step process. While a specific detailed synthesis protocol for this exact molecule is not publicly available in the searched literature, a general synthetic route can be proposed based on the synthesis of structurally related pyrazole-benzamide derivatives. The synthesis would likely involve the preparation of key intermediates: a substituted 3-amino-1H-pyrazole, a substituted benzoic acid, and 3-chloro-4-fluoroaniline.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices and information from related studies.

Surface Plasmon Resonance (SPR) Assay

This protocol outlines the general procedure for assessing the binding kinetics of this compound to the hnRNPK protein.

-

Immobilization of hnRNPK:

-

Recombinant hnRNPK protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

hnRNPK protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

-

Remaining active sites are deactivated with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound, dissolved in running buffer (e.g., HBS-EP+), are injected over the sensor chip surface.

-

The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index.

-

The sensor surface is regenerated between each analyte injection using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound in cell lines such as HeLa.

-

Cell Treatment:

-

HeLa cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Staining:

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry.

-

The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

-

c-myc Transcription Assay (Quantitative Real-Time PCR)

This protocol measures the effect of this compound on the mRNA expression levels of the c-myc gene.

-

Cell Treatment and RNA Extraction:

-

HeLa cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

-

Reverse Transcription:

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using the synthesized cDNA, primers specific for the c-myc gene, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The reaction is run on a real-time PCR instrument, which monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

-

Data Analysis:

-

The relative expression of the c-myc gene is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.

-

In Vivo HeLa Xenograft Model

This protocol describes a common in vivo model to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation:

-

Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment and control groups.

-

The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.[]

-

-

Monitoring and Data Collection:

-

Tumor volume and body weight of the mice are measured regularly throughout the study.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

-

Data Analysis:

-

The anti-tumor efficacy of this compound is evaluated by comparing the tumor growth and final tumor weight between the treated and control groups.

-

Conclusion

This compound represents a promising small molecule inhibitor of hnRNPK with demonstrated anti-proliferative and pro-apoptotic activities in cancer cell lines, which are attributed to its ability to disrupt the hnRNPK-mediated transcription of the c-myc oncogene. The in vivo efficacy in a HeLa xenograft model further underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this and similar compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 4. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Precision Strike of hnRNPK-IN-1: A Selective Anti-Proliferative Agent

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the selective anti-proliferative effects of hnRNPK-IN-1, a novel small molecule inhibitor of the heterogeneous nuclear ribonucleoprotein K (hnRNP K). hnRNP K is a multifaceted protein frequently overexpressed in various cancers, playing a pivotal role in tumorigenesis through the regulation of critical oncogenes like c-myc.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Data Summary

The anti-proliferative activity and binding affinity of this compound have been quantified across various cancer cell lines and biophysical assays. The following tables summarize these key quantitative metrics.

Table 1: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) |

| Siha | Cervical Cancer | 1.36 |

| A549 | Lung Cancer | Not Specified |

| HeLa | Cervical Cancer | 2.59 |

| U2OS | Osteosarcoma | Not Specified |

| A375 | Melanoma | Not Specified |

| HuH7 | Hepatocellular Carcinoma | Not Specified |

| HEK293 | Embryonic Kidney | 3.59 |

Data compiled from publicly available information on this compound (Compound 25).[1]

Table 2: Binding Affinity of this compound to hnRNP K

| Assay Method | Dissociation Constant (Kd) (μM) |

| Surface Plasmon Resonance (SPR) | 4.6 |

| Microscale Thermophoresis (MST) | 2.6 |

Data reflects the binding affinity of this compound (Compound 25) to the hnRNP K protein.[1]

Mechanism of Action: Disrupting the hnRNP K/c-myc Axis

This compound exerts its anti-proliferative effects by directly targeting hnRNP K and disrupting its interaction with the promoter region of the c-myc oncogene.[2] hnRNP K is known to bind to the c-myc promoter, acting as a transcriptional activator.[1] By binding to hnRNP K, this compound prevents this interaction, leading to the downregulation of c-myc transcription and subsequent inhibition of tumor cell proliferation and induction of apoptosis.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective anti-proliferative effect of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 values of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, Siha, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for c-myc Expression

This protocol is to assess the effect of this compound on the protein levels of its downstream target, c-myc.

Materials:

-

Cancer cells (e.g., HeLa)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-c-myc, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound (e.g., 1.25, 2.5, 5 µM) for 48 hours.[2]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against c-myc and β-actin (loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the c-myc expression to the β-actin loading control.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

-

Female BALB/c nude mice (4-6 weeks old)

-

HeLa cells

-

Matrigel

-

This compound (formulated for intraperitoneal injection)

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of 5 x 10^6 HeLa cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomly assign the mice to treatment and control groups (n=5-10 per group).

-

Administer this compound (e.g., 6.7, 20 mg/kg) or vehicle control via intraperitoneal injection once daily for a specified period (e.g., three weeks).[2]

-

Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Plot the tumor growth curves and compare the final tumor weights between the treatment and control groups to assess the in vivo efficacy of this compound.

Experimental and logical Workflow

The evaluation of this compound's selective anti-proliferative effect follows a logical progression from in vitro characterization to in vivo validation.

Conclusion

This compound represents a promising class of targeted anti-cancer agents. Its ability to selectively inhibit the pro-proliferative function of hnRNP K through the disruption of c-myc transcription provides a clear mechanism-based rationale for its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and other molecules targeting the hnRNP K pathway. The provided workflows and diagrams serve as a valuable resource for scientists and researchers dedicated to advancing novel cancer therapeutics.

References

An In-depth Technical Guide to hnRNPK-IN-1: A Ligand of Heterogeneous Nuclear Ribonucleoprotein K

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a multifaceted protein implicated in a wide array of cellular processes, including transcription, translation, and signal transduction. Its dysregulation has been linked to various diseases, most notably cancer, where it can act as a regulator of key oncogenes such as c-Myc. This technical guide provides a comprehensive overview of hnRNPK-IN-1, a small molecule ligand designed to bind to hnRNP K and modulate its activity. This document details the mechanism of action of this compound, its binding affinity, and its effects on cancer cells. Furthermore, it provides detailed protocols for the key experimental assays used in its characterization, including fluorescence polarization, isothermal titration calorimetry, and cellular thermal shift assays, to facilitate further research and drug development efforts targeting hnRNP K.

Introduction to hnRNP K

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a highly conserved protein that belongs to the hnRNP family of RNA-binding proteins. It is ubiquitously expressed and predominantly localized in the nucleus, although it can shuttle between the nucleus and the cytoplasm. hnRNP K is characterized by the presence of three K-homology (KH) domains, which are responsible for its binding to both RNA and DNA, with a preference for cytosine-rich sequences.

Functionally, hnRNP K acts as a docking platform, integrating various signaling pathways and participating in a multitude of gene expression regulation processes. These include chromatin remodeling, transcriptional regulation, RNA splicing, and translation. Its ability to interact with a diverse range of proteins and nucleic acids allows it to exert control over fundamental cellular activities such as cell proliferation, differentiation, and apoptosis. Given its central role in these processes, it is not surprising that the aberrant expression or function of hnRNP K is associated with several human diseases, including cancer. In many tumor types, hnRNP K is overexpressed and contributes to tumorigenesis by modulating the expression of critical oncogenes, a prime example being the c-Myc proto-oncogene.

This compound: A Novel Ligand Targeting hnRNP K

This compound is a novel small molecule inhibitor that has been identified as a direct ligand of hnRNP K. Its mechanism of action involves binding to hnRNP K and subsequently disrupting its interaction with the promoter region of the c-Myc gene. This interference leads to the downregulation of c-Myc transcription, a key event in the proliferation of many cancer cells. By inhibiting the function of hnRNP K in this pathway, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the hnRNP K/c-Myc promoter interaction. hnRNP K is known to bind to a CT-rich element in the c-Myc promoter, acting as a transcriptional activator. By binding to hnRNP K, this compound induces a conformational change or sterically hinders the protein, preventing its association with the c-Myc promoter DNA. This leads to a reduction in c-Myc mRNA and protein levels, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Quantitative Data

The interaction between this compound and hnRNP K, as well as the compound's cellular activity, have been quantified using various biophysical and cell-based assays.

Table 1: Binding Affinity of this compound for hnRNP K

| Assay Method | Dissociation Constant (Kd) |

| Surface Plasmon Resonance (SPR) | 4.6 µM[1] |

| Microscale Thermophoresis (MST) | 2.6 µM[1] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Siha | Cervical Cancer | 1.36[1] |

| A549 | Lung Cancer | >5[1] |

| HeLa | Cervical Cancer | 2.11[1] |

| U2OS | Osteosarcoma | 3.59[1] |

| A375 | Melanoma | >5[1] |

| HuH7 | Liver Cancer | 2.87[1] |

| HEK293 | Embryonic Kidney | >5[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding affinity between this compound and hnRNP K in solution.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to the protein will cause a decrease in polarization.

Materials:

-

Purified recombinant hnRNP K protein

-

Fluorescently labeled tracer molecule that binds to hnRNP K

-

This compound

-

Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)

-

384-well, non-binding black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of the fluorescent tracer at a constant concentration (e.g., 10 nM) in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the microplate, add the hnRNP K protein to a final concentration within the linear range of the assay.

-

Add the serially diluted this compound to the wells.

-

Add the fluorescent tracer to all wells.

-

Include control wells containing:

-

Tracer only (for minimum polarization)

-

Tracer and hnRNP K (for maximum polarization)

-

Buffer only (for background)

-

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat changes that occur during a binding event, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (hnRNP K) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the ligand to the protein.

Materials:

-

Purified recombinant hnRNP K protein

-

This compound

-

Dialysis Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze both the hnRNP K protein and this compound extensively against the same buffer to minimize heats of dilution.

-

Determine the accurate concentrations of the protein and ligand solutions.

-

Degas the solutions immediately before the experiment to prevent bubble formation.

-

Load the hnRNP K solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of this compound into the hnRNP K solution, allowing the system to reach equilibrium after each injection.

-

Record the heat change for each injection.

-

As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.

Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer with protease inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Antibody specific for hnRNP K

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension and heat the aliquots at different temperatures for a short duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against hnRNP K.

-

Quantify the band intensities to determine the amount of soluble hnRNP K at each temperature.

-

Plot the percentage of soluble hnRNP K against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway

This compound primarily impacts the c-Myc signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

hnRNP K-mediated c-Myc Transcription

hnRNP K acts as a transcriptional activator of the c-Myc oncogene. It binds to a cytosine-rich (CT-rich) element in the c-Myc promoter, facilitating the recruitment of the transcriptional machinery and enhancing gene expression. Elevated levels of c-Myc protein then drive the cell cycle forward and promote cell growth. This compound disrupts this process by preventing hnRNP K from binding to the c-Myc promoter, thereby reducing c-Myc expression and its downstream effects.

Conclusion

This compound represents a promising chemical probe for studying the functions of hnRNP K and a potential starting point for the development of novel anticancer therapeutics. Its ability to specifically bind to hnRNP K and disrupt its interaction with the c-Myc promoter provides a clear mechanism for its anti-proliferative and pro-apoptotic effects. The detailed experimental protocols provided in this guide are intended to enable researchers to further investigate the therapeutic potential of targeting hnRNP K and to develop more potent and selective inhibitors. The continued exploration of hnRNP K-targeted therapies holds significant promise for the treatment of cancers and other diseases where this multifaceted protein is dysregulated.

References

The Disruption of c-myc Promoter Binding by hnRNPK-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-myc proto-oncogene is a critical regulator of cellular proliferation and is frequently dysregulated in cancer. Its transcription is, in part, positively regulated by the heterogeneous nuclear ribonucleoprotein K (hnRNPK), which binds to a cytosine-rich (CT) element in the c-myc promoter. The development of small molecules that can disrupt this protein-DNA interaction presents a promising therapeutic strategy. This technical guide details the function and mechanism of hnRNPK-IN-1, a small molecule inhibitor designed to abrogate the binding of hnRNPK to the c-myc promoter, thereby downregulating c-myc transcription. This document provides a comprehensive overview of the inhibitor's binding affinity, its effects on c-myc expression, and detailed protocols for key experimental assays used in its characterization.

Introduction to hnRNPK and its Role in c-myc Transcription

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multi-functional protein involved in various cellular processes, including chromatin remodeling, transcription, and translation.[1] In the context of gene regulation, hnRNPK can act as a transcriptional activator.[2] One of its key targets is the c-myc proto-oncogene. The c-myc promoter contains a nuclease hypersensitive element (NHE) III(_1) which harbors a CT-rich sequence.[2] hnRNPK binds directly to this CT element, facilitating the recruitment of the transcriptional machinery and subsequent activation of c-myc transcription.[1][2] Elevated levels of both hnRNPK and c-myc are observed in various cancers, highlighting the clinical relevance of this interaction.[2]

This compound: A Small Molecule Inhibitor of the hnRNPK/c-myc Interaction

This compound (also referred to as compound 25 in its primary publication) is a novel small molecule designed to inhibit the transcriptional activation of c-myc by disrupting the interaction between hnRNPK and the c-myc promoter.[3]

Mechanism of Action

This compound functions by directly binding to the hnRNPK protein. This binding event sterically hinders the interaction of hnRNPK with its cognate CT element on the c-myc promoter. By preventing this crucial binding step, this compound effectively blocks the hnRNPK-mediated transcriptional activation of c-myc, leading to a dose-dependent decrease in both c-myc mRNA and protein levels.[3][4]

Quantitative Data for this compound

The efficacy and binding characteristics of this compound have been quantified through various biophysical and cell-based assays.[3]

| Parameter | Method | Value | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 4.6 µM | [3] |

| MicroScale Thermophoresis (MST) | 2.6 µM | [3] | |

| IC50 (Anti-proliferative) | HeLa Cells | 1.36 µM | [3][4] |

| A549 Cells | 2.15 µM | [3][4] | |

| SiHa Cells | 3.59 µM | [3][4] | |

| U2OS Cells | 2.87 µM | [3][4] | |

| A375 Cells | 2.54 µM | [3][4] | |

| HuH7 Cells | 2.91 µM | [3][4] | |

| HEK293 Cells | >10 µM | [4] |

Table 1: Quantitative analysis of this compound. This table summarizes the binding affinity (Kd) of this compound to hnRNPK and its anti-proliferative activity (IC50) in various human cancer cell lines.

Signaling Pathway and Experimental Workflow

hnRNPK-c-myc Signaling Pathway

The following diagram illustrates the signaling pathway leading to c-myc transcription and the point of intervention for this compound. Upstream signals, such as those from the Epidermal Growth Factor Receptor (EGFR) family, can lead to the upregulation of hnRNPK.[2] hnRNPK then translocates to the nucleus and binds to the CT element of the c-myc promoter, activating its transcription.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the discovery and characterization of a small molecule inhibitor targeting the hnRNPK-c-myc interaction.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for determining the in vivo binding of hnRNPK to the c-myc promoter and assessing the effect of this compound.

Materials:

-

HeLa or other suitable cancer cell line

-

This compound

-

Formaldehyde (1% final concentration)

-

Glycine (0.125 M final concentration)

-

Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)

-

Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

-

ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Anti-hnRNPK antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

qPCR primers for the c-myc promoter region containing the CT element and a negative control region.

Procedure:

-

Cell Treatment and Cross-linking:

-

Culture cells to ~80-90% confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS.

-

Harvest cells and lyse them in cell lysis buffer.

-

Pellet the nuclei and resuspend in nuclear lysis buffer.

-

Shear chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-hnRNPK antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by adding NaCl and incubating at 65°C for 4-5 hours.

-

Treat with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

qPCR Analysis:

-

Perform quantitative PCR using primers specific for the c-myc promoter CT element and a negative control region.

-

Calculate the enrichment of the c-myc promoter region in the hnRNPK immunoprecipitated samples compared to the IgG control and input DNA.

-

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to demonstrate the direct binding of hnRNPK to the c-myc promoter DNA and the inhibitory effect of this compound.

Materials:

-

Purified recombinant hnRNPK protein

-

Double-stranded DNA probe corresponding to the c-myc promoter CT element, labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)

-

Unlabeled "cold" competitor DNA probe

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Polyacrylamide gel (native)

-

TBE buffer

-

Detection system appropriate for the probe label.

Procedure:

-

Binding Reaction:

-

Set up binding reactions containing the labeled DNA probe, purified hnRNPK protein, and binding buffer.

-

For competition assays, add an excess of the unlabeled "cold" probe.

-

To test the inhibitor, pre-incubate hnRNPK with varying concentrations of this compound before adding the labeled probe.

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the free probe has migrated a sufficient distance.

-

-

Detection:

-

Transfer the DNA to a nylon membrane if using a non-radioactive label, and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

-

If using a radioactive label, dry the gel and expose it to a phosphor screen or X-ray film.

-

-

Analysis:

-

The formation of a protein-DNA complex will be visible as a band with slower mobility (a "shift") compared to the free probe.

-

The intensity of the shifted band should decrease in the presence of the cold competitor and with increasing concentrations of this compound.

-

Luciferase Reporter Assay

This assay measures the transcriptional activity of the c-myc promoter in a cellular context and the effect of this compound.

Materials:

-

HEK293T or other suitable cell line

-

A luciferase reporter plasmid containing the c-myc promoter upstream of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization.

-

An expression vector for hnRNPK (optional, for overexpression studies).

-

This compound

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the c-myc promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid. An hnRNPK expression vector can also be co-transfected if desired.

-

-

Inhibitor Treatment:

-

After 24 hours, treat the transfected cells with a dose-response range of this compound or vehicle control.

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of treatment, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of c-myc promoter activity.

-

Conclusion

This compound represents a promising class of small molecule inhibitors that target the transcriptional regulation of the c-myc oncogene. By disrupting the binding of hnRNPK to the c-myc promoter, this compound effectively reduces c-myc expression and inhibits cancer cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and similar inhibitors, from initial biophysical validation to cellular efficacy studies. Further development and optimization of such compounds could lead to novel therapeutic strategies for a wide range of c-myc-driven malignancies.

References

- 1. Heterogeneous nuclear ribonucleoprotein K promotes the progression of lung cancer by inhibiting the p53‐dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preliminary Studies on the Anti-Tumor Activities of hnRNPK-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the anti-tumor activities of hnRNPK-IN-1, a novel inhibitor of heterogeneous nuclear ribonucleoprotein K (hnRNPK). All data and methodologies are derived from the primary scientific literature to ensure accuracy and reproducibility.

Introduction

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in numerous cellular processes, including transcription, RNA splicing, and signal transduction.[1] Aberrant overexpression of hnRNPK is a hallmark of various human cancers and is often associated with poor prognosis.[1] One of the key oncogenic pathways regulated by hnRNPK is the transcriptional activation of the c-myc proto-oncogene.[1] this compound (also referred to as Compound 25) has emerged as a first-in-class small molecule inhibitor that targets hnRNPK, offering a promising therapeutic strategy for cancers dependent on the hnRNPK/c-Myc axis.[1][2] This document summarizes the current understanding of the anti-tumor activities of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to hnRNPK and disrupting its interaction with the promoter of the c-myc gene.[1][2] This inhibition of binding leads to the downregulation of c-myc transcription, a critical driver of cell proliferation and tumorigenesis.[1] The binding affinity of this compound to hnRNPK has been quantified using two independent biophysical methods.[1][2]

Data Presentation: Binding Affinity of this compound to hnRNPK

| Parameter | Method | Value (μM) |

| Kd | Surface Plasmon Resonance (SPR) | 4.6[1][2] |

| Kd | Microscale Thermophoresis (MST) | 2.6[1][2] |

Kd (Dissociation Constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding affinity.

The following diagram illustrates the proposed mechanism of action of this compound.

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a selective anti-proliferative effect across various cancer types.[1][2]

Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| Siha | Cervical Cancer | 1.36[2] |

| A549 | Lung Cancer | 2.87[2] |

| Hela | Cervical Cancer | 1.89[2] |

| U2OS | Osteosarcoma | 3.59[2] |

| A375 | Melanoma | 2.54[2] |

| HuH7 | Liver Cancer | 2.11[2] |

| HEK293 | Embryonic Kidney (Non-cancerous control) | >10[2] |

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells. Treatment of HeLa cells with this compound led to a dose-dependent increase in apoptosis, which is consistent with the downregulation of the anti-apoptotic protein c-Myc.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been demonstrated in a preclinical in vivo model. In a HeLa xenograft tumor model, intraperitoneal administration of this compound resulted in significant tumor growth inhibition.[1][2]

Data Presentation: In Vivo Efficacy of this compound in HeLa Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | i.p., once a day for 3 weeks | 0 |

| This compound | 6.7 | i.p., once a day for 3 weeks | Not specified, but described as "good"[2] |

| This compound | 20 | i.p., once a day for 3 weeks | Not specified, but described as "good"[2] |

Note: The primary literature describes the tumor growth inhibition as "good" but does not provide specific percentage values.[1][2]

The following diagram outlines the workflow of the in vivo xenograft study.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of this compound (or vehicle control) and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

-

Cell Treatment: HeLa cells were treated with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).

Western Blot Analysis

-

Cell Lysis: Treated cells were lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against c-Myc and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Recombinant hnRNPK protein was immobilized on a CM5 sensor chip.

-

Analyte Injection: Different concentrations of this compound were injected over the chip surface.

-

Data Acquisition: The binding and dissociation were monitored in real-time.

-

Data Analysis: The Kd value was calculated by fitting the sensorgram data to a 1:1 binding model.

Microscale Thermophoresis (MST)

-

Protein Labeling: Recombinant hnRNPK was labeled with a fluorescent dye.

-

Sample Preparation: A series of dilutions of this compound were mixed with a constant concentration of the labeled hnRNPK.

-

MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement was measured.

-

Data Analysis: The Kd value was determined by plotting the change in thermophoresis against the ligand concentration.

In Vivo HeLa Xenograft Model

-

Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

-

Tumor Cell Implantation: HeLa cells (5 x 106) were subcutaneously injected into the right flank of each mouse.

-

Treatment: When the tumors reached a palpable size, the mice were randomly assigned to treatment groups. This compound was administered by intraperitoneal injection once daily for three weeks.

-

Tumor Measurement: Tumor volume was measured every other day using a caliper and calculated using the formula: (length × width2)/2.

-

Endpoint: At the end of the study, the mice were euthanized, and the tumors were excised and weighed.

Conclusion

The preliminary data on this compound demonstrate its potential as a novel anti-cancer agent. By targeting the hnRNPK/c-Myc axis, this small molecule inhibitor effectively reduces cancer cell proliferation, induces apoptosis, and inhibits tumor growth in a preclinical model. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to advance its development as a potential therapeutic for cancers with hnRNPK overexpression.

References

Methodological & Application

Application Notes and Protocols for hnRNPK-IN-1 in HeLa Xenograft Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is a multifunctional protein that plays a critical role in various cellular processes, including gene expression, signal transduction, and DNA repair.[1][2][3] Its dysregulation is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[4][5][6] hnRNPK-IN-1 is a small molecule inhibitor that binds to hnRNPK, disrupting its interaction with the c-myc promoter and thereby inhibiting c-myc transcription.[7] This leads to apoptosis in cancer cells and demonstrates potent anti-tumor activity.[7] These application notes provide a detailed protocol for the use of this compound in a HeLa human cervical cancer xenograft model.

Mechanism of Action of this compound

This compound selectively binds to hnRNPK, with Kd values of 4.6 μM and 2.6 μM as measured by SPR and MST, respectively.[7] This binding disrupts the interaction between hnRNPK and the c-myc promoter DNA.[7] The subsequent downregulation of c-myc transcription and expression in HeLa cells induces apoptosis.[7]

Signaling Pathway

The signaling pathway involving hnRNPK and its inhibition by this compound leading to the suppression of c-myc is depicted below.

References

- 1. labiotech.eu [labiotech.eu]

- 2. HNRNPK - Wikipedia [en.wikipedia.org]

- 3. HNRNPK heterogeneous nuclear ribonucleoprotein K [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. P863: GENERATION OF A FIRST-IN-CLASS INHIBITOR FOR THE MASTER ONCOREGULATOR HNRNP K IN MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterogeneous nuclear ribonucleoprotein K is a potential target for enhancing the chemosensitivity of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of HNRNPK in human cancer cells inhibits lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for hnRNPK-IN-1 Treatment in Siha and A549 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the effects of hnRNPK-IN-1, a potent inhibitor of heterogeneous nuclear ribonucleoprotein K (hnRNPK), on the cervical cancer cell line (Siha) and the lung cancer cell line (A549). The provided information includes recommended treatment concentrations, methodologies for key cellular assays, and an overview of the targeted signaling pathway.

Introduction

Heterogeneous nuclear ribonucleoprotein K (hnRNPK) is an RNA/DNA binding protein that plays a crucial role in regulating various cellular processes, including gene expression, signal transduction, and DNA repair. In several cancers, hnRNPK is overexpressed and contributes to tumor progression and therapeutic resistance. This compound is a small molecule inhibitor that disrupts the function of hnRNPK, notably its interaction with the c-myc promoter, leading to the downregulation of the oncoprotein c-Myc and subsequent induction of apoptosis in cancer cells.[1] This document outlines protocols to assess the efficacy of this compound in Siha and A549 cancer cell lines.

Data Presentation: Treatment Concentrations

Based on available data, this compound exhibits a selective anti-proliferative effect on a range of human cancer cell lines, including Siha and A549 cells, with IC50 values typically falling within the low micromolar range.[1] For initial experiments, a dose-range finding study is recommended. The following table summarizes suggested concentrations for various assays.

| Cell Line | Assay Type | Recommended Concentration Range | Incubation Time | Reference |

| Siha | Cell Viability (MTT) | 0.5 µM - 10 µM | 24, 48, 72 hours | [1] |

| Apoptosis (Annexin V) | 1 µM, 2.5 µM, 5 µM | 48 hours | [1] | |

| Western Blot (c-Myc) | 1 µM, 2.5 µM, 5 µM | 48 hours | [1] | |

| A549 | Cell Viability (MTT) | 0.5 µM - 10 µM | 24, 48, 72 hours | [1] |

| Apoptosis (Annexin V) | 1 µM, 2.5 µM, 5 µM | 48 hours | ||

| Western Blot (c-Myc) | 1 µM, 2.5 µM, 5 µM | 48 hours |

Note: The optimal concentration and incubation time may vary depending on the specific experimental conditions and cell passage number. It is advisable to perform a dose-response curve to determine the precise IC50 value for each cell line in your laboratory.

Experimental Protocols

Cell Culture

-

Siha Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

A549 Cells: Culture in F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

-

96-well plates

-

Siha or A549 cells

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V staining procedures.

Materials:

-

6-well plates

-

Siha or A549 cells

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for 48 hours. Include a vehicle control.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Western Blot Analysis for c-Myc

This protocol outlines the general steps for detecting c-Myc protein levels.

Materials:

-

6-well plates

-

Siha or A549 cells

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound inhibits hnRNPK, disrupting c-myc transcription.

Experimental Workflow

Caption: General workflow for studying this compound effects on cancer cells.

References

Application Notes and Protocols: In Vitro Apoptosis Assay with hnRNPK-IN-1 in U2OS Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterogeneous nuclear ribonucleoprotein K (hnRNP K) is a versatile protein that plays a crucial role in a multitude of cellular processes by binding to both DNA and RNA.[1][2] Its functions include regulating gene expression at transcriptional and translational levels, chromatin remodeling, and signal transduction.[2][3] hnRNP K's involvement in cell proliferation, differentiation, and apoptosis makes it a protein of significant interest in cancer research.[1][4] In the context of apoptosis, hnRNP K can exhibit dual roles. It can act as a co-activator for the tumor suppressor p53, thereby promoting apoptosis in response to DNA damage.[5] Conversely, hnRNP K has also been shown to suppress apoptosis, in some cases by maintaining high levels of endogenous caspase inhibitors like XIAP.[6][7]

The osteosarcoma cell line, U2OS, is a widely used model system in cancer research. The study of apoptosis in these cells is critical for understanding cancer biology and for the development of novel therapeutic agents. hnRNPK-IN-1 is a small molecule inhibitor designed to target the activity of hnRNP K. By inhibiting hnRNP K, it is hypothesized that the cellular balance can be shifted towards apoptosis, making it a potential candidate for anticancer therapy.

These application notes provide a comprehensive set of protocols to assess the pro-apoptotic effects of this compound in U2OS cells. The methodologies detailed below cover cell culture, inhibitor treatment, and three distinct assays to quantify apoptosis: Annexin V/PI staining for flow cytometry, caspase-3/7 activity measurement, and Western blot analysis of key apoptotic markers.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on U2OS cells. These tables are intended to serve as a clear and structured template for presenting experimental findings.

Table 1: Analysis of Apoptosis by Annexin V-FITC/PI Staining

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.5 | 5.5 ± 1.1 |

| This compound | 5 | 62.3 ± 4.5 | 25.4 ± 3.2 | 12.3 ± 2.4 |

| This compound | 10 | 40.1 ± 5.1 | 42.8 ± 4.7 | 17.1 ± 3.9 |

| Staurosporine | 1 | 15.7 ± 3.8 | 55.3 ± 6.2 | 29.0 ± 5.3 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold-Increase in Caspase-3/7 Activity |

| Vehicle Control | 0 | 15,340 ± 1,280 | 1.0 |

| This compound | 1 | 32,110 ± 2,540 | 2.1 |

| This compound | 5 | 88,920 ± 7,130 | 5.8 |

| This compound | 10 | 155,670 ± 12,980 | 10.1 |

| Staurosporine | 1 | 245,800 ± 21,400 | 16.0 |

Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

| Treatment Group | Concentration (µM) | Relative Cleaved Caspase-3 Level (normalized to β-actin) | Relative Cleaved PARP Level (normalized to β-actin) | Relative Bcl-2 Level (normalized to β-actin) |

| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 1 | 2.5 | 2.2 | 0.8 |

| This compound | 5 | 6.8 | 5.9 | 0.4 |

| This compound | 10 | 12.3 | 10.7 | 0.2 |

| Staurosporine | 1 | 18.5 | 16.4 | 0.1 |

Data represent the fold change in protein expression relative to the vehicle control after densitometric analysis.

Experimental Protocols

U2OS Cell Culture and Treatment with this compound

This protocol details the maintenance of U2OS cells and their treatment with this compound to induce apoptosis.

Materials:

-

U2OS cell line (ATCC HTB-96)

-

Penicillin-Streptomycin solution[8]

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

This compound (stock solution in DMSO)

-

Cell culture flasks (T-75) and plates (6-well, 96-well)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[8][9]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11]

-

Subculture the cells when they reach 80-90% confluency.[8] To do this, wash the cells with PBS, add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new flasks.[10]

-

-

Treatment with this compound:

-

Seed U2OS cells in appropriate culture plates (e.g., 6-well plates for Western blot and flow cytometry, 96-well plates for caspase activity assays) at a density of 1-5 x 10^5 cells/ml and allow them to attach overnight.[10]

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to the apoptosis assays.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated U2OS cells in a 6-well plate

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Staining:

-

Wash the cell pellet twice with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry as soon as possible.

-